2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1251576-88-1
VCID: VC7463259
InChI: InChI=1S/C18H20N4O4S2/c23-18-21-14-16(28(24,25)20-9-12-27-13-10-20)6-7-17(21)19-22(18)8-11-26-15-4-2-1-3-5-15/h1-7,14H,8-13H2
SMILES: C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=CC=C4)C=C2
Molecular Formula: C18H20N4O4S2
Molecular Weight: 420.5

2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

CAS No.: 1251576-88-1

Cat. No.: VC7463259

Molecular Formula: C18H20N4O4S2

Molecular Weight: 420.5

* For research use only. Not for human or veterinary use.

2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one - 1251576-88-1

Specification

CAS No. 1251576-88-1
Molecular Formula C18H20N4O4S2
Molecular Weight 420.5
IUPAC Name 2-(2-phenoxyethyl)-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C18H20N4O4S2/c23-18-21-14-16(28(24,25)20-9-12-27-13-10-20)6-7-17(21)19-22(18)8-11-26-15-4-2-1-3-5-15/h1-7,14H,8-13H2
Standard InChI Key JPQCRHJCOSJHTF-UHFFFAOYSA-N
SMILES C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=CC=C4)C=C2

Introduction

1. Overview of the Compound

2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)124triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic organic compound that incorporates several functional groups and structural features:

  • Phenoxyethyl group: Suggests potential lipophilicity and interactions with hydrophobic environments.

  • Thiomorpholine sulfonyl group: Imparts polarity and may enhance solubility or reactivity.

  • 124Triazolo[4,3-a]pyridine core: A fused heterocyclic system often associated with bioactive compounds.

This structure indicates the compound may have pharmaceutical or agrochemical applications, particularly as a sulfonamide derivative.

2. Potential Applications

Pharmaceutical Research

Compounds containing the triazolo[4,3-a]pyridine scaffold have been explored for various biological activities:

  • Antimalarial agents: Similar derivatives have shown inhibitory activity against Plasmodium falciparum .

  • Antimicrobial properties: Sulfonamide-containing compounds are widely used in antibacterial agents.

  • Enzyme inhibition: The sulfonyl group can interact with active sites of enzymes, making it a potential candidate for drug discovery.

Agrochemicals

Sulfonamides and triazole derivatives are commonly used in pesticides and fungicides due to their ability to disrupt essential biological pathways in pests or fungi.

3. Synthesis

The synthesis of such compounds typically involves:

  • Formation of the triazolo[4,3-a]pyridine core: This is achieved through cyclization reactions involving hydrazine derivatives and pyridine-based precursors.

  • Introduction of the sulfonamide group: Using sulfonyl chlorides or related reagents.

  • Attachment of the phenoxyethyl group: Via alkylation reactions using phenoxyalkyl halides.

4. Characterization Techniques

To confirm the structure and purity of the compound:

  • NMR Spectroscopy (¹H and ¹³C): For identifying chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • X-ray Crystallography: For detailed structural analysis.

  • Infrared Spectroscopy (IR): To identify characteristic functional group vibrations.

5. Data Table Example

PropertyDescription
Molecular FormulaC₁₆H₁₈N₄O₄S₂
Molecular WeightApprox. 410 g/mol
SolubilityLikely soluble in polar organic solvents
Functional GroupsSulfonamide, phenoxyethyl
Potential ApplicationsAntimalarial, antimicrobial, pesticide

6. Future Research Directions

Biological Evaluation

Further studies could explore:

  • Enzyme inhibition assays (e.g., falcipain-2 for antimalarial activity).

  • Antibacterial testing against Gram-positive and Gram-negative strains.

Optimization

Structural modifications could enhance potency or selectivity by altering substituents on the triazolo[4,3-a]pyridine core or phenoxyethyl group.

Computational Studies

Molecular docking and ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions can guide optimization efforts.

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